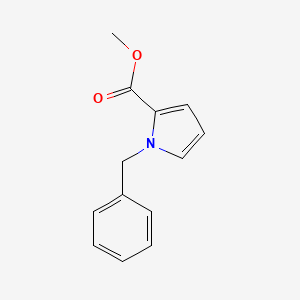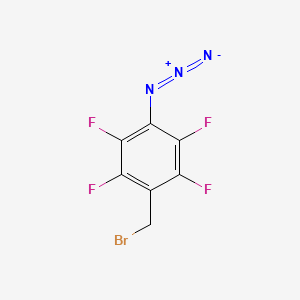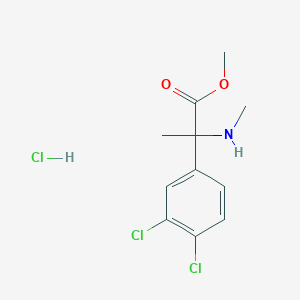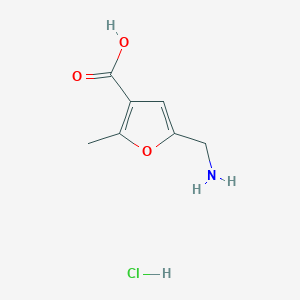
methyl 1-benzyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 1-methylpyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2 . It is used as a chemical and organic intermediate . It is slightly soluble in water .
Synthesis Analysis
While specific synthesis methods for “methyl 1-benzyl-1H-pyrrole-2-carboxylate” were not found, pyrrole synthesis methods are well-documented . For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles .
Molecular Structure Analysis
The molecular structure of “methyl 1-methylpyrrole-2-carboxylate” is available as a 2D Mol file . The molecular weight is 139.15 .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 1-benzyl-1H-pyrrole-2-carboxylate” were not found, there are studies on the formation and reactions of heteroaromatic anions in the gas phase .
Physical And Chemical Properties Analysis
“Methyl 1-methylpyrrole-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 139.15 and is slightly soluble in water .
Applications De Recherche Scientifique
Application in Diabetes Research
Scientific Field
Summary of the Application
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “methyl 1-benzyl-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Methods of Application
The Py-2-C derivatives are produced after sequential reactions in vivo .
Results or Outcomes
The Py-2-C skeleton is a significant part of the well-known diabetes molecular marker, pyrraline .
Application in Synthesis of Pyrrole Esters
Scientific Field
Summary of the Application
A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters, including “methyl 1-benzyl-1H-pyrrole-2-carboxylate”, has been reported .
Methods of Application
The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .
Results or Outcomes
The optimum yield of 92% was achieved under the best reaction conditions. The compounds could be generated with high yield under the circumstances utilized for synthesis .
Application in Fragrance Industry
Scientific Field
Summary of the Application
Pyrrole esters, including “methyl 1-benzyl-1H-pyrrole-2-carboxylate”, have been found to have special aromatic organoleptic qualities. They have been used in the fragrance industry .
Methods of Application
The odor characteristics of the pyrrolyl esters obtained were examined by gas chromatography–mass spectrometry-olfactometry (GC–MS–O) .
Results or Outcomes
Compounds of benzhydryl 1H-pyrrole-2-carboxylate present sweet and acid aroma .
Application in Material Science
Scientific Field
Summary of the Application
Pyrrole derivatives, including “methyl 1-benzyl-1H-pyrrole-2-carboxylate”, have been used in material science .
Methods of Application
The specific methods of application in material science can vary widely depending on the specific use case .
Results or Outcomes
The outcomes can also vary widely, but pyrrole derivatives have been found to be useful in a variety of applications in material science .
Application in Thermal Stability Studies
Scientific Field
Summary of the Application
Pyrrole esters, including “methyl 1-benzyl-1H-pyrrole-2-carboxylate”, have been studied for their thermal stability .
Methods of Application
The thermal degradation process was studied using the Py–GC/MS (pyrolysis–gas chromatography/mass spectrometry), TG (thermogravimetry), and DSC (differential scanning calorimeter) techniques .
Results or Outcomes
The outcomes of the Py–GC/MS, TG, and DSC techniques show that they have excellent thermal stability .
Application in Organic Synthesis
Summary of the Application
Pyrrole derivatives, including “methyl 1-benzyl-1H-pyrrole-2-carboxylate”, are essential building blocks for organic synthesis and could create interesting building blocks for the creation of diverse functionalized products .
Methods of Application
The specific methods of application in organic synthesis can vary widely depending on the specific use case .
Results or Outcomes
The outcomes can also vary widely, but pyrrole derivatives have been found to be useful in a variety of applications in organic synthesis .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-benzylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPSTQAODFMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617788 | |
| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
CAS RN |
18159-23-4 | |
| Record name | Methyl 1-(phenylmethyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18159-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)



![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)




